

IUPAC name and synonyms for 2-Ethyltetrahydro-4H-pyran-4-one

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Compound of Interest

Compound Name: **2-Ethyltetrahydro-4H-pyran-4-one**

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An In-Depth Technical Guide to **2-Ethyltetrahydro-4H-pyran-4-one** for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **2-Ethyltetrahydro-4H-pyran-4-one**, a heterocyclic ketone with emerging significance in synthetic chemistry and pharmacology. While detailed literature on this specific derivative is nascent, this document synthesizes available data on its chemical identity, physicochemical properties, and known applications in the flavor and fragrance industries. Critically, it explores the therapeutic potential of the tetrahydropyran scaffold by examining the significant analgesic and anti-inflammatory properties of its direct derivatives. This guide offers field-proven insights by presenting proposed synthetic routes, expected analytical characteristics, and detailed experimental protocols relevant to its application in drug discovery, thereby serving as a vital resource for researchers, medicinal chemists, and professionals in pharmaceutical development.

Nomenclature and Chemical Identity

The unambiguous identification of a chemical entity is foundational for research and development. **2-Ethyltetrahydro-4H-pyran-4-one** is systematically named under IUPAC conventions and is tracked globally through its CAS Registry Number.

- IUPAC Name: **2-ethyltetrahydro-4H-pyran-4-one**

- CAS Number: 36233-82-6[1]
- Molecular Formula: C₇H₁₂O₂[1]
- InChI Key: XAFWJZRYRSYZKK-UHFFFAOYSA-N

Physicochemical and Handling Properties

The physical properties of a compound dictate its handling, storage, and application in various experimental settings. The data for **2-Ethyltetrahydro-4H-pyran-4-one** is summarized below. For context, properties of the parent compound, Tetrahydro-4H-pyran-4-one, are included for comparison where specific data for the ethyl-derivative is not available.

Property	2-Ethyltetrahydro-4H-pyran-4-one	Tetrahydro-4H-pyran-4-one (Parent Compound)	Reference(s)
Molecular Weight	128.17 g/mol	100.12 g/mol	[1]
Physical Form	Liquid	Liquid	
Appearance	-	Light yellow	[2]
Boiling Point	Not specified	166 °C @ 760 mmHg	[2]
Density	Not specified	1.080 g/cm ³	[2]
Flash Point	Not specified	56 °C / 132.8 °F	[2]
Purity (Typical)	≥95%	>95%	[1]
Storage Conditions	Room Temperature / 2-8°C	Store in a cool, well-ventilated place	[1]

Synthesis and Manufacturing

While specific, peer-reviewed synthetic routes for **2-Ethyltetrahydro-4H-pyran-4-one** are not widely published, its structure suggests a logical and efficient synthesis via α -alkylation of the parent ketone, Tetrahydro-4H-pyran-4-one. This approach is a cornerstone of organic synthesis for introducing alkyl groups adjacent to a carbonyl.

Proposed Synthetic Route: α -Alkylation

The causality behind this proposed method lies in the acidity of the α -protons (the protons on carbons adjacent to the carbonyl group). A strong, non-nucleophilic base is required to deprotonate the α -carbon, forming a reactive enolate intermediate. The choice of a strong, hindered base like Lithium Diisopropylamide (LDA) is critical to ensure rapid and complete enolate formation while minimizing side reactions, such as self-condensation or reaction at the carbonyl carbon. The subsequent introduction of an ethyl halide (e.g., ethyl iodide) results in an S_N2 reaction where the enolate attacks the electrophilic ethyl group to form the desired C-C bond.



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Caption: Proposed synthetic workflow for **2-Ethyltetrahydro-4H-pyran-4-one**.

Detailed Experimental Protocol (Proposed)

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add dry tetrahydrofuran (THF). Cool the flask to -78 °C using a dry ice/acetone bath.
- Base Preparation: Slowly add n-butyllithium to a solution of diisopropylamine in dry THF at -78 °C to generate LDA in situ.
- Enolate Formation: Add a solution of Tetrahydro-4H-pyran-4-one (1.0 eq) in dry THF dropwise to the LDA solution at -78 °C. Stir the mixture for 1 hour to ensure complete formation of the lithium enolate.
- Alkylation: Slowly add ethyl iodide (1.1 eq) to the reaction mixture. Allow the reaction to stir at -78 °C for 2-3 hours, then gradually warm to room temperature overnight.
- Quenching and Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with

diethyl ether or ethyl acetate.

- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure **2-Ethyltetrahydro-4H-pyran-4-one**.

Spectroscopic and Analytical Characterization (Expected)

Definitive characterization is essential for confirming the structure and purity of a synthesized compound. While published spectra for this specific molecule are scarce, its structure allows for the prediction of key analytical signatures.

Technique	Expected Observations
¹ H NMR	Ethyl Group: A triplet around δ 0.9-1.1 ppm (CH_3) and a quartet around δ 2.3-2.5 ppm (CH_2). Pyran Ring: Complex multiplets for the ring protons, with protons closer to the oxygen atom (C6-H) shifted downfield (δ ~3.5-4.0 ppm) and protons adjacent to the carbonyl (C3-H, C5-H) at δ ~2.4-2.8 ppm. The C2-H proton would appear as a multiplet coupled to the adjacent ethyl and ring protons.
¹³ C NMR	A distinct carbonyl signal ($\text{C}=\text{O}$) downfield at δ ~205-210 ppm. Signals for the ethyl group carbons (CH_3 ~10-15 ppm; CH_2 ~30-35 ppm). Methylene carbons of the pyran ring adjacent to the oxygen (C6) would be around δ ~65-70 ppm, while those adjacent to the carbonyl (C3, C5) would be at δ ~40-45 ppm.
IR Spec.	A strong, sharp absorption band characteristic of a saturated ketone $\text{C}=\text{O}$ stretch between 1710-1725 cm^{-1} . C-O-C stretching vibrations for the ether linkage would appear in the 1150-1085 cm^{-1} region. C-H stretching bands for the sp^3 hybridized carbons will be just below 3000 cm^{-1} .
Mass Spec.	The molecular ion peak (M^+) would be observed at $\text{m/z} = 128$. Fragmentation patterns would likely include loss of the ethyl group ($\text{M}-29$) and cleavage of the pyran ring.
Purity	Purity should be assessed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify any residual starting materials or by-products[3].

Applications in Research and Drug Development

The utility of **2-Ethyltetrahydro-4H-pyran-4-one** extends from industrial applications to its role as a valuable scaffold in medicinal chemistry.

Flavor and Fragrance Industry

The compound is utilized as a flavoring agent in the food industry, imparting a sweet, fruity aroma. It also serves as an ingredient in perfumes and cosmetics, contributing a fresh, floral scent[1].

Synthetic Building Block

As a functionalized heterocycle, it is a versatile intermediate for the synthesis of more complex pharmaceuticals and agrochemicals[1]. The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve physicochemical properties such as aqueous solubility and metabolic stability compared to carbocyclic analogues[4][5].

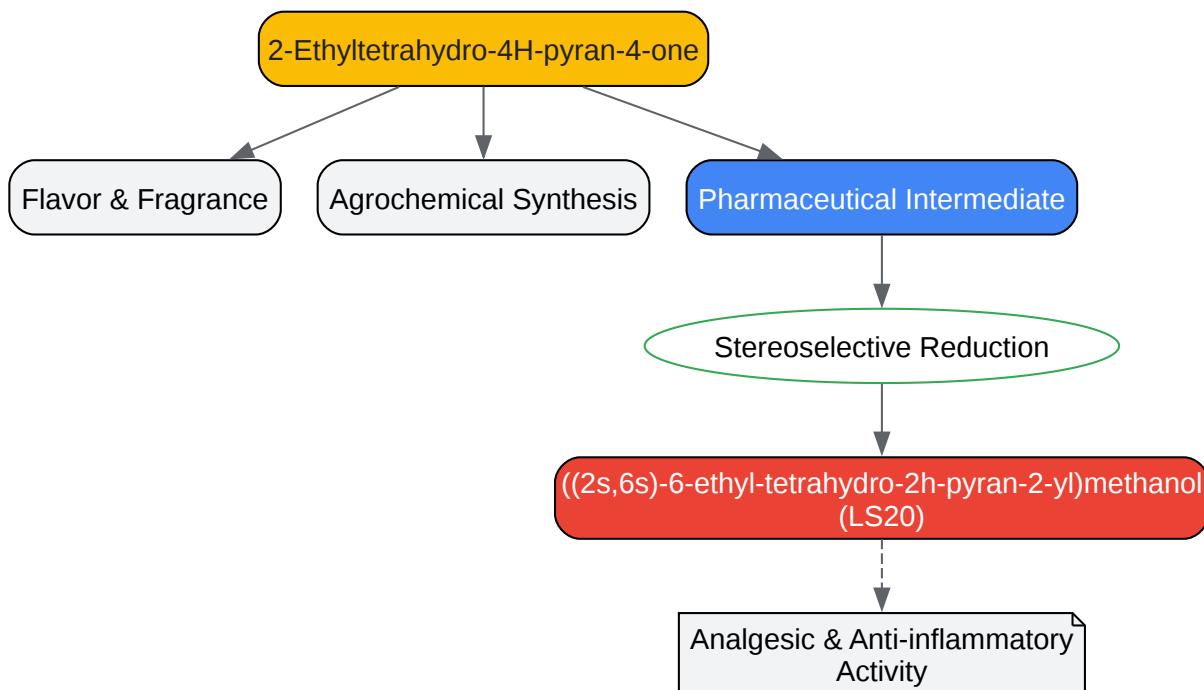
Precursor to Bioactive Molecules: Analgesic and Anti-inflammatory Agents

The most compelling evidence for the therapeutic potential of the 2-ethyltetrahydropyran scaffold comes from studies on its reduced derivative, ((2s,6s)-6-ethyl-tetrahydro-2h-pyran-2-yl) methanol (LS20). This compound, which can be synthesized from **2-Ethyltetrahydro-4H-pyran-4-one** via stereoselective reduction of the ketone, has demonstrated significant biological activity.

Recent preclinical studies in rodent models have shown that LS20 possesses potent antinociceptive (analgesic) and anti-inflammatory properties.

- Mechanism of Action (Analgesia): The pain-relieving effects of LS20 were shown to be mediated through the opioid system.
- Mechanism of Action (Anti-inflammatory): The compound exerts its anti-inflammatory effect by reducing leukocyte migration and, critically, by inhibiting the production of pro-inflammatory cytokines TNF- α and IL-6.

This direct link between a derivative and a validated biological mechanism underscores the potential of **2-Ethyltetrahydro-4H-pyran-4-one** as a key starting material for the development of novel non-steroidal anti-inflammatory drugs (NSAIDs) or analgesics.



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Caption: Applications of **2-Ethyltetrahydro-4H-pyran-4-one** and its derivatives.

Experimental Protocol: In Vivo Anti-inflammatory Assay

To validate the anti-inflammatory potential of new derivatives synthesized from **2-Ethyltetrahydro-4H-pyran-4-one**, the carrageenan-induced paw edema model in rodents is a standard and reliable method. This protocol is based on established methodologies[6].

- Animal Acclimatization: House male Swiss mice or Wistar rats in a controlled environment (22±2 °C, 12h light/dark cycle) with ad libitum access to food and water for at least one week

before the experiment.

- Grouping: Randomly divide animals into groups (n=6-8 per group):
 - Vehicle Control (e.g., saline + 1% Tween 80, p.o.)
 - Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
 - Test Compound Group 1 (e.g., 10 mg/kg, p.o.)
 - Test Compound Group 2 (e.g., 30 mg/kg, p.o.)
- Compound Administration: Administer the vehicle, positive control, or test compound orally (p.o.) 60 minutes prior to the induction of inflammation.
- Induction of Inflammation: Inject 0.1 mL of a 1% carrageenan solution (in sterile 0.9% saline) into the sub-plantar region of the right hind paw of each animal.
- Measurement of Edema: Measure the paw volume (or thickness) immediately before the carrageenan injection (time 0) and at 1, 2, 3, 4, 5, and 6 hours post-injection using a plethysmometer.
- Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = $[1 - (\Delta V_{\text{test}} / \Delta V_{\text{control}})] \times 100$ Where ΔV is the change in paw volume from time 0. Analyze data using ANOVA followed by a post-hoc test.

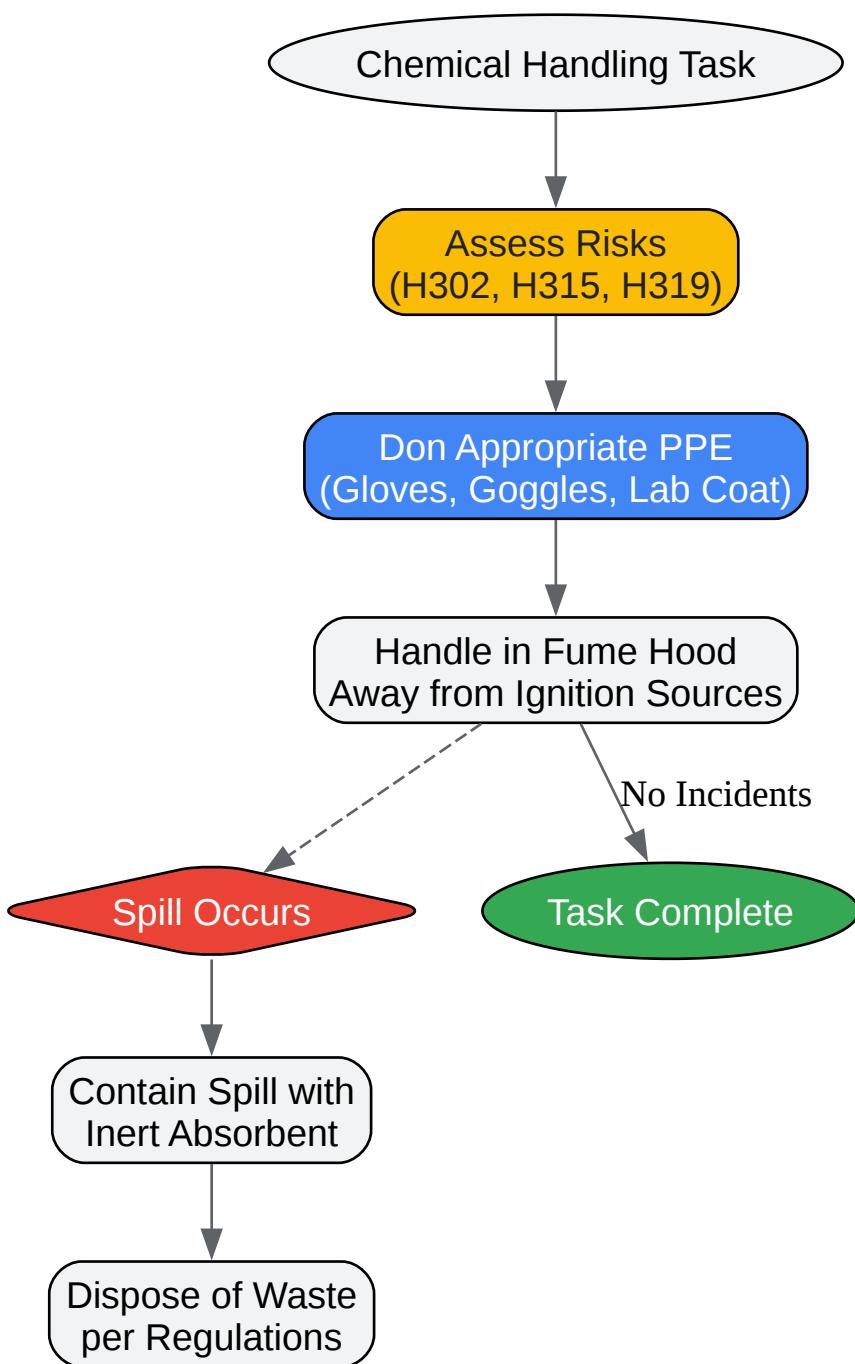
Safety and Handling

As a laboratory chemical, **2-Ethyltetrahydro-4H-pyran-4-one** must be handled with appropriate precautions.

- GHS Hazard Classification:

- Pictogram: Exclamation Mark
- Signal Word: Warning
- Hazard Statements:

- H302: Harmful if swallowed.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- Precautionary Measures:
 - Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood[7][8].
 - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat[8].
 - Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Keep away from heat, sparks, and open flames. Use non-sparking tools and take precautionary measures against static discharge[2][7].
 - Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place[2].
 - Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations[2].



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Caption: Logic diagram for the safe handling of **2-Ethyltetrahydro-4H-pyran-4-one**.

Conclusion

2-Ethyltetrahydro-4H-pyran-4-one is a valuable heterocyclic compound with established roles in the flavor and fragrance industry and significant potential as a synthetic intermediate in drug

discovery. While direct research on this molecule is limited, the demonstrated analgesic and anti-inflammatory activities of its reduced derivative, LS20, highlight the therapeutic promise of this chemical scaffold. By understanding its proposed synthesis, expected analytical profile, and the biological relevance of its derivatives, researchers are well-equipped to leverage this compound in the development of novel, complex molecules and next-generation therapeutic agents.

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